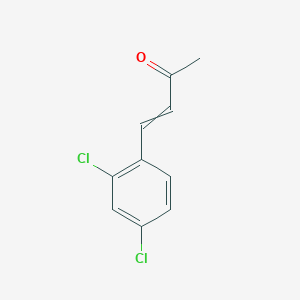

4-(2,4-dichlorophenyl)but-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Dichlorophenyl)but-3-en-2-one (CAS: 61888-78-6), also known as 2,4-dichlorobenzylideneacetone, is an α,β-unsaturated ketone (enone) with the molecular formula C₁₀H₈Cl₂O and a molecular weight of 215.08 g/mol . It exists as a crystalline solid with a melting point of 83–85°C and a boiling point of 336.2°C at 760 mmHg . The compound features a conjugated system with a 2,4-dichlorophenyl group attached to the β-carbon of the enone moiety, which contributes to its reactivity in Michael addition and cycloaddition reactions. Its density is 1.28 g/cm³, and it is typically stored at ambient temperatures for research use .

This compound is utilized in organic synthesis, particularly in constructing heterocyclic frameworks and as a precursor for bioactive molecules. Its structural motif is associated with antimicrobial and antifungal activities, as suggested by related dichlorophenyl derivatives isolated from natural sources .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorophenyl)but-3-en-2-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with acetone in the presence of a base like sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2,4-dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 1-(2,4-dichlorophenyl)butanol.

Substitution: Formation of various halogenated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Cell Biology: 2,4-Dichlorobenzylideneacetone is used in cell biology, specifically in cell culture studies .

- Antitrypanosomiasis Activity: Dichloro-substituted aminochalcones, related compounds, have shown potential against Trypanosoma cruzi, the parasite causing Chagas disease . One study evaluated the in vitro antitrypanosomiasis activity of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrating its effectiveness against trypomastigote forms of the parasite .

- Synthesis of Curcumin Analogs: Monocarbonyl curcumin analogs can be synthesized using 4-(4-chlorophenyl)-3-buten-2-one as a starting material, indicating its role as a chemical intermediate .

- PLA2 Inhibition: 4-(2,4-Dichlorophenyl)but-3-en-2-one has been shown to inhibit Phospholipase A2 (PLA2) activity in Candida albicans . At a concentration of 10 µM, it inhibited 34% of PLA2 activity in intact Candida cells .

Case Studies and Research Findings

-

Antifungal Activity: A study on a 1,2,4-triazole-indole hybrid molecule utilized a compound (8g ) that showed significant in vitro activity against clinically important Candida species, including low-susceptible or resistant C. glabrata and C. krusei . The compound was more potent than fluconazole and at least as potent as voriconazole . In a systemic C. albicans infection model in mice, compound 8g demonstrated significant in vivo activity, with survival rates comparable to fluconazole .

Compound MIC (µg/mL) C. krusei ATCC6258 MIC (µg/mL) C. parapsilosis ATCC22019 MIC (µg/mL) C. parapsilosis ATCC90018 8g 0.125 0.016 0.032 Fluconazole Higher Lower Lower Voriconazole Similar Similar Similar

In vivo studies further demonstrated the efficacy of compound 8g against systemic candidiasis in mice. Mice treated with 8g at 3 x 20 mg/kg showed significantly higher survival rates compared to the control group, and comparable survival rates to the fluconazole group (3 x 5 mg/kg) .

Potential Toxicity and Safety

Mécanisme D'action

The mechanism by which 4-(2,4-dichlorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Comparison of Halogen-Substituted But-3-en-2-one Derivatives

Key Observations:

- Substituent Position Effects : The 2,4-dichloro substitution (target compound) enhances electron-withdrawing effects compared to 3,4-dichloro () or single-chloro () derivatives, influencing reactivity in nucleophilic additions.

- Molecular Weight: Dichloro derivatives (215.08 g/mol) are heavier than mono-chloro or nitro analogues due to additional halogen atoms.

- Thermal Stability: The target compound’s higher melting point (83–85°C) compared to non-crystalline analogues suggests stronger intermolecular forces from Cl substituents .

Functional Group Variations

Table 2: Enones with Non-Halogen Substituents

Key Observations:

- Polarity and Reactivity: Methoxy and hydroxymethyl groups increase polarity compared to halogenated enones, altering solubility and reaction pathways .

- Biological Relevance: Natural enones (e.g., furan derivatives) exhibit bioactivity, suggesting halogenated analogues could be optimized for drug discovery .

Complex Derivatives and Hybrid Structures

- Triazolone Derivatives: Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-({(2SR,4RS)-2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): These demonstrate the integration of the dichlorophenyl-enone motif into antifungal agents (e.g., itraconazole analogues) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4-dichlorophenyl)but-3-en-2-one, and how can reaction yields be improved?

Methodological Answer: A common approach involves Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and acetone under acidic or basic catalysis. For example, ethanol with catalytic thionyl chloride (SOCl₂) can promote enone formation via dehydration . To optimize yields:

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progression via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements may involve microwave-assisted synthesis or ionic liquid catalysts to enhance reaction kinetics.

Q. How can X-ray crystallography be applied to determine the molecular structure and conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., using dichloromethane/hexane mixtures).

- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement using SHELXL software for small-molecule structures, leveraging restraints for disordered atoms .

- Validate geometry with CCDC databases to compare bond lengths/angles (e.g., C=O: ~1.22 Å; C=C: ~1.34 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer: Combine NMR, FT-IR, and MS for comprehensive analysis:

- ¹H NMR: Confirm α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for aromatic; δ 6.1–6.3 ppm for vinyl protons).

- FT-IR: Identify C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .

- HRMS: Verify molecular ion [M+H]⁺ (theoretical m/z: 243.01 for C₁₀H₇Cl₂O). Address contradictions (e.g., shifting NMR peaks) by checking solvent effects, temperature, or tautomerism.

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer: The electron-withdrawing Cl substituents enhance electrophilicity of the α,β-unsaturated ketone:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .

- Experimental validation: React with cyclopentadiene (Diels-Alder) or thiols (Michael addition) under mild conditions. Monitor regioselectivity via NOESY or X-ray analysis .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies may arise from polymorphism or impurities:

- Perform DSC/TGA to identify polymorphic transitions (e.g., melting point ranges: 111–113°C vs. 105–108°C) .

- Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) and compare PXRD patterns.

- Cross-validate purity via elemental analysis (C, H, Cl) and HPLC (≥98% purity threshold).

Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?

Methodological Answer: Use molecular dynamics (MD) simulations and QSPR models:

- Thermal stability: Calculate bond dissociation energies (BDEs) for C-Cl and C=O bonds using Gaussian09 .

- pH stability: Simulate hydrolysis pathways (e.g., acid-catalyzed ketone hydration) at pH 2–12 via COSMO-RS solvation models.

- Validate with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS degradation profiling.

Propriétés

Formule moléculaire |

C10H8Cl2O |

|---|---|

Poids moléculaire |

215.07 g/mol |

Nom IUPAC |

4-(2,4-dichlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3 |

Clé InChI |

SAEQHTBHPNKKRX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.